(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline
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Overview
Description
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline is a chiral compound that features a tert-butyl group, a phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups.
Reduction: Reduction reactions can target the imidazole ring, converting it to a dihydroimidazole.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the phenyl and tert-butyl groups.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of (S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline: The enantiomer of the compound, which may have different biological activities.
2-(4-(tert-Butyl)-1-phenyl-1H-imidazol-2-yl)aniline: A similar compound without the chiral center.
Uniqueness
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C19H23N3 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[(4S)-4-tert-butyl-1-phenyl-4,5-dihydroimidazol-2-yl]aniline |
InChI |
InChI=1S/C19H23N3/c1-19(2,3)17-13-22(14-9-5-4-6-10-14)18(21-17)15-11-7-8-12-16(15)20/h4-12,17H,13,20H2,1-3H3/t17-/m1/s1 |
InChI Key |
PVRFHSUWUABXCD-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CN(C(=N1)C2=CC=CC=C2N)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1CN(C(=N1)C2=CC=CC=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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